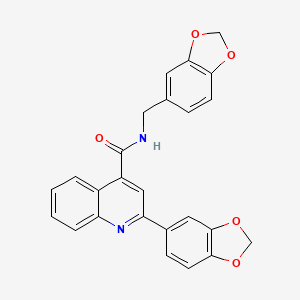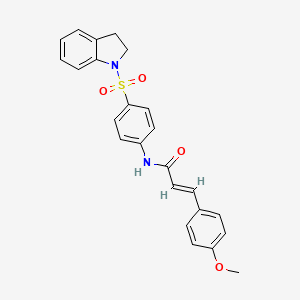
(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structural features. This compound contains an indolin-1-ylsulfonyl group attached to a phenyl ring, which is further connected to a 4-methoxyphenyl group through an acrylamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Coupling with 4-Aminophenylacrylamide: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenylacrylamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The indolin-1-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The acrylamide linkage allows the compound to form covalent bonds with target proteins, thereby inhibiting their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Indolin-1-ylsulfonyl)aniline: Shares the indolin-1-ylsulfonyl group but lacks the acrylamide linkage.
Indolin-1-yl(piperidin-4-yl)methanone sulfate: Contains the indolin-1-yl group but has a different functional group arrangement.
Uniqueness
(E)-N-(4-(indolin-1-ylsulfonyl)phenyl)-3-(4-methoxyphenyl)acrylamide is unique due to its combination of the indolin-1-ylsulfonyl group and the acrylamide linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-30-21-11-6-18(7-12-21)8-15-24(27)25-20-9-13-22(14-10-20)31(28,29)26-17-16-19-4-2-3-5-23(19)26/h2-15H,16-17H2,1H3,(H,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNZMKNJJVYCKM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


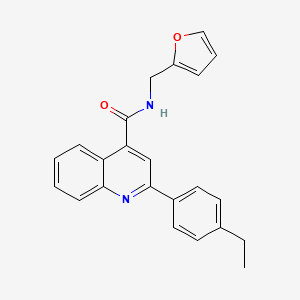
![N-{[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3519244.png)
![2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3519245.png)
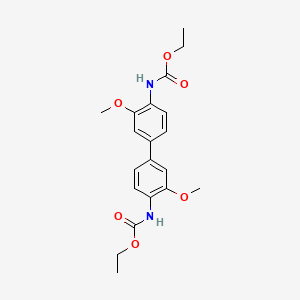
![3-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B3519270.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3519283.png)
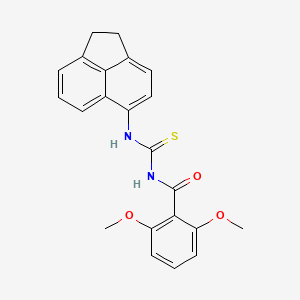
![1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B3519295.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3519301.png)
![ethyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3519307.png)
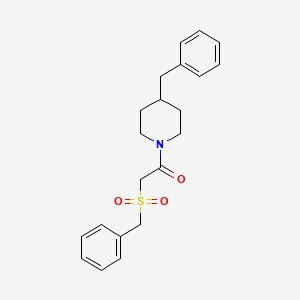
![3-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B3519315.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B3519323.png)
